(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
描述
属性
IUPAC Name |
(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-19-5-4-12-24(14-19)21(25)11-8-17-6-9-18(26-3)10-7-17/h6-11,13,19H,4-5,12,14H2,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQYCEKQHMZAQO-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)/C=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring and a pyrimidine moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial effects, enzyme inhibition, and cytotoxicity against cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen |
| Pyrimidine Moiety | A six-membered aromatic ring with nitrogen |
| Butenone Functional Group | Contributes to reactivity and biological activity |
1. Antimicrobial Activity
Compounds containing pyrimidine derivatives often exhibit antimicrobial properties. The presence of the 2,6-dimethylpyrimidine group in this compound suggests potential interactions with biological targets related to nucleic acid metabolism or enzyme inhibition, which could lead to antimicrobial effects.
2. Enzyme Inhibition
The structure of (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one indicates possible interactions with enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit specific enzymes, contributing to its therapeutic potential .
3. Cytotoxicity
Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The combination of the piperidine and pyrimidine structures could confer unique properties that enhance its anticancer activity, warranting further exploration in cancer research.
Case Studies
Research has shown that similar compounds with structural features akin to (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one demonstrate various biological activities:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 2,6-Dimethylpyrimidinyl derivatives | Antimicrobial | Enhanced solubility |
| Piperidine-based compounds | Analgesic | Diverse functionalization |
| Butenone analogs | Anticancer | Reactivity profile |
These findings highlight the potential for (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one to exhibit distinct biological activities not observed in other similar compounds.
The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways. It may exert effects by binding to enzymes or receptors, thereby modulating their activity. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its biological activity .
科学研究应用
Case Studies
- In Vivo Studies : In a study involving bladder cancer xenografts, a related compound demonstrated substantial antitumor activity, suggesting that the structural features of these compounds contribute to their efficacy against cancer cells .
- Cell Line Testing : In vitro tests have shown that similar derivatives can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways, highlighting their potential as therapeutic agents .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens. Research has indicated that derivatives of pyrimidine can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Case Studies
- Biofilm Inhibition : A study assessed the ability of pyrimidine derivatives to disrupt biofilm formation in Staphylococcus aureus, demonstrating that certain modifications enhance antibacterial activity significantly .
- Comparative Analysis : In comparative studies against standard antibiotics like ciprofloxacin, some derivatives exhibited lower minimum inhibitory concentrations (MIC), indicating superior potency against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one:
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine Ring | Enhances interaction with biological targets |
| Methoxy Group | Improves solubility and bioavailability |
| Pyrimidine Moiety | Critical for receptor binding and activity |
相似化合物的比较
Substituent Modifications on the Aromatic Rings
4-Methoxyphenyl vs. 4-Hydroxyphenyl :
Replacing the methoxy group with a hydroxyl group (as seen in (E)-1-{2-hydroxy-3-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dien-1-yl]-4-methoxyphenyl}-3-(4-hydroxyphenyl)prop-2-en-1-one ) increases polarity and hydrogen-bonding capacity. This modification may enhance solubility but reduce membrane permeability, impacting bioavailability.- 2,6-Dimethylpyrimidin-4-yl vs.
Backbone Variations
- Enone (Prop-2-en-1-one) vs. Saturated Ketone: The α,β-unsaturated ketone (enone) in the target compound confers electrophilicity, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues in proteins). Saturated analogs lack this reactivity, which may reduce cytotoxicity but also limit target engagement .
Piperidine vs. Alternative Heterocycles
- Substituting piperidine with pyrrolidine (e.g., 2-amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one ) alters ring strain and nitrogen basicity.
Functional and Bioactivity Comparisons
Ferroptosis Induction Potential
The compound’s enone moiety and aromatic substituents align with features of ferroptosis-inducing agents (FINs), which disrupt redox homeostasis. For example, FINs like erastin target system Xc−, while others (e.g., RSL3) inhibit GPX4. The 4-methoxyphenyl group may enhance membrane localization, similar to lipophilic FINs, but its efficacy relative to natural compounds (e.g., artemisinin derivatives) remains speculative without direct data .
Insecticidal Activity
Analogous plant-derived enones (e.g., C. gigantea extracts) exhibit insecticidal properties by penetrating insect cuticles. The 2,6-dimethylpyrimidin-4-yl group may enhance cuticle penetration compared to hydroxylated analogs, though this requires validation .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
常见问题
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with high stereoselectivity?
- Methodology : Use a Claisen-Schmidt condensation between 4-methoxyacetophenone and a functionalized piperidine intermediate. To ensure (E)-selectivity, employ base-catalyzed conditions (e.g., NaOH/EtOH) and monitor reaction progress via HPLC. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For piperidine functionalization, nucleophilic substitution of 2,6-dimethylpyrimidin-4-ol with a brominated piperidine derivative under anhydrous conditions (K₂CO₃, DMF, 80°C) is effective .
Q. How can the stereochemical configuration of the α,β-unsaturated ketone moiety be confirmed experimentally?
- Methodology : Combine NMR (¹H and NOESY) to assess coupling constants (J ≈ 12–16 Hz for trans (E)-configuration) and UV-Vis spectroscopy (λmax ~300–350 nm for conjugated enones). Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides definitive confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- NMR : ¹³C NMR to verify carbonyl (C=O, δ ~190–200 ppm) and aromatic/olefinic carbons.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- HPLC : Reverse-phase C18 column (ACN/water) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodology : Use Gaussian09 or ORCA for DFT calculations (B3LYP/6-31G* basis set) to optimize geometry, calculate HOMO-LUMO gaps, and simulate UV spectra. Compare with experimental data to validate accuracy. Molecular docking (AutoDock Vina) against biological targets (e.g., microbial enzymes) can rationalize structure-activity relationships .
Q. What strategies resolve contradictions between predicted binding affinities (in silico) and experimental antimicrobial activity?
- Methodology :
- Re-evaluate docking parameters (flexible vs. rigid receptors).
- Test compound stability under assay conditions (e.g., pH, temperature) via LC-MS.
- Perform time-kill assays to distinguish static vs. cidal effects. Include positive controls (e.g., ciprofloxacin) and solvent controls .
Q. How can crystallographic data be optimized for structures with low-resolution or twinned crystals?
- Methodology : Use SHELXL’s TWIN/BASF commands for twinning correction. For low-resolution data, apply restraints (e.g., DFIX for bond distances) and validate with R1/wR2 convergence. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
Q. What experimental design minimizes Z-isomer contamination during synthesis?
- Methodology :
- Use kinetic control (low temperature, short reaction times).
- Monitor isomer ratio via ¹H NMR (olefinic protons).
- Separate isomers via preparative HPLC (chiral column, isocratic elution) .
Methodological Considerations Table
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